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Abstract
U18666A is a synthetic, amphiphilic steroid derivative that has become an invaluable tool in

cell biology and virology research. Initially characterized as an inhibitor of cholesterol

biosynthesis, its primary and most widely studied mechanism of action is the potent inhibition of

intracellular cholesterol trafficking. By directly binding to the Niemann-Pick C1 (NPC1) protein,

U18666A induces a cellular phenotype that mimics the lysosomal storage disorder Niemann-

Pick type C (NPC) disease. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and multifaceted biological activities of

U18666A, with a focus on its mechanism of action, its application in disease modeling, and its

role as a broad-spectrum antiviral agent. Detailed experimental protocols and quantitative data

are presented to facilitate its use in a research setting.

Chemical Identity and Physicochemical Properties
U18666A, chemically known as 3β-(2-diethylaminoethoxy)androst-5-en-17-one, is a cationic

amphiphile due to the presence of a diethylaminoethyl ether chain at the 3β position of the

androstane steroid nucleus.[1] This structural feature is crucial for its biological activity.
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Property Value Reference(s)

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-[2-

(diethylamino)ethoxy]-10,13-

dimethyl-

1,2,3,4,7,8,9,11,12,14,15,16-

dodecahydrocyclopenta[a]phe

nanthren-17-one;hydrochloride

[2]

Synonyms

U-18666A, 3β-(2-

Diethylaminoethoxy)androst-5-

en-17-one HCl

[3]

Molecular Formula C₂₅H₄₁NO₂ · HCl [4][5]

Molecular Weight 424.1 g/mol [4][5][6]

CAS Number 3039-71-2 [3][4][7]

Appearance White to off-white solid [7]

Solubility

Soluble in water (10 mg/mL),

DMSO (10 mg/mL), and

ethanol (20 mg/mL).

[3][4]

pKa 9.41 [1]

Mechanism of Action: Inhibition of Intracellular
Cholesterol Transport
The primary mechanism through which U18666A exerts its effects is by potently inhibiting the

egress of cholesterol from late endosomes and lysosomes.[3][8] This leads to the accumulation

of unesterified cholesterol within these organelles, a hallmark of NPC disease.[6]

Direct Binding to Niemann-Pick C1 (NPC1) Protein
Recent studies have unequivocally identified the lysosomal membrane protein Niemann-Pick

C1 (NPC1) as the direct molecular target of U18666A.[3][5][7] U18666A binds to the sterol-

sensing domain (SSD) of NPC1.[3][7] This binding event is distinct from the cholesterol-binding
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site located in the N-terminal domain of NPC1 and is thought to allosterically inhibit the

protein's function in exporting cholesterol from the lysosome.[3][7]
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Fig. 1: U18666A inhibits cholesterol egress from lysosomes by targeting NPC1.

Downstream Cellular Effects
The blockade of cholesterol transport by U18666A triggers a cascade of downstream cellular

events, including:

Inhibition of Cholesterol Esterification: By preventing the delivery of lysosomally-derived

cholesterol to the endoplasmic reticulum (ER), where the enzyme Acyl-CoA:cholesterol

acyltransferase (ACAT) resides, U18666A inhibits the esterification of cholesterol.[7]

Alteration of Gene Expression: The sequestration of cholesterol in lysosomes leads to a

depletion of regulatory cholesterol pools in the ER, resulting in the activation of the Sterol

Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[7]

Induction of Apoptosis: In some cell types, particularly neurons, prolonged treatment with

U18666A can induce apoptosis, making it a useful tool to study the mechanisms of

neurodegeneration in the context of cholesterol dyshomeostasis.[6]

U18666A as a Tool in Disease Modeling
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The ability of U18666A to phenocopy the cellular defects observed in Niemann-Pick type C

disease has established it as a critical pharmacological tool for studying the pathophysiology of

this and other lysosomal storage disorders.[6] It allows for the creation of inducible and

reversible models of NPC disease in a wide range of cell types, facilitating high-throughput

screening for potential therapeutic compounds.

Antiviral Activity of U18666A
A growing body of evidence demonstrates that U18666A possesses broad-spectrum antiviral

activity against a variety of enveloped viruses. This antiviral effect is intrinsically linked to its

primary mechanism of action – the disruption of intracellular cholesterol trafficking. Many

viruses, including Ebola virus, Hepatitis C virus (HCV), and Pseudorabies virus (PRV), depend

on host cell cholesterol for efficient entry, replication, or egress.[4][9][10][11]

Inhibition of Viral Entry
For viruses like Ebola, entry into the host cell is a multi-step process that requires trafficking

through the endo-lysosomal pathway and the interaction of the viral glycoprotein with the host

factor NPC1.[9][12] By binding to NPC1, U18666A can inhibit viral entry. However, it is

important to note that the concentrations of U18666A required to inhibit Ebola virus entry are

significantly higher than those needed to block cholesterol transport, suggesting a potentially

different or additional mechanism of action in this context.[5][7]
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Fig. 2: U18666A inhibits viral entry by targeting the host factor NPC1.
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Inhibition of Viral Replication and Egress
For other viruses, such as HCV and PRV, U18666A has been shown to inhibit later stages of

the viral life cycle, including replication and the release of new viral particles.[4][11] This is likely

due to the altered lipid composition of cellular membranes, which are essential for the formation

of viral replication complexes and the budding of progeny virions.

Experimental Protocols
Cholesterol Esterification Assay
This assay measures the incorporation of radiolabeled oleate into cholesteryl esters, providing

a quantitative measure of cholesterol trafficking out of the lysosome to the ER.

Methodology:

Plate cells (e.g., Chinese Hamster Ovary (CHO) cells) in appropriate culture dishes and grow

to near confluency.

Pre-incubate cells with varying concentrations of U18666A or vehicle control in serum-free

media for a specified time (e.g., 1 hour).

Add a source of cholesterol, such as fetal calf serum (FCS) or LDL, along with [¹⁴C]oleate

complexed to bovine serum albumin (BSA).

Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol uptake, transport, and

esterification.

Wash cells with phosphate-buffered saline (PBS) and harvest by scraping.

Extract total lipids from the cell pellet using a suitable solvent system (e.g.,

hexane:isopropanol).

Separate the lipid species by thin-layer chromatography (TLC).

Visualize and quantify the amount of radiolabeled cholesteryl esters using autoradiography

or a phosphorimager.
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Calculate the Ki for U18666A by plotting the inhibition of cholesterol esterification as a

function of drug concentration.[7]

Viral Infection Inhibition Assay
This assay determines the concentration of U18666A required to inhibit viral infection by 50%

(IC₅₀).

Methodology:

Seed target cells (e.g., Vero cells for PRV) in 96-well plates and allow them to adhere

overnight.

Pre-treat the cells with a serial dilution of U18666A or a vehicle control for a specified

duration (e.g., 2 hours).

Infect the cells with the virus at a known multiplicity of infection (MOI) in the continued

presence of the compound.

After a suitable incubation period (e.g., 48 hours), quantify the extent of viral infection. This

can be done through various methods, such as:

Plaque Assay: To determine the titer of infectious virus particles.

Immunofluorescence: To visualize and count infected cells.

Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g.,

luciferase or GFP).

Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[11]
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Fig. 3: General workflow for a viral infection inhibition assay.

Quantitative Data Summary
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Parameter Value Cell Type Conditions Reference(s)

Ki (Cholesterol

Esterification

Inhibition)

0.03 µM CHO-7
LDL-derived

cholesterol
[7]

IC₅₀ (Ebola Virus

Infection

Inhibition)

1.6 - 8.0 µM Various [9]

IC₅₀

(Pseudorabies

Virus Inhibition)

~2.5 µg/mL (~5.9

µM)
PK-15

48 hours post-

infection
[11]

Conclusion
U18666A is a powerful and versatile research tool with a well-defined mechanism of action

centered on the inhibition of intracellular cholesterol transport via direct interaction with the

NPC1 protein. Its ability to induce a cellular phenotype mimicking Niemann-Pick type C disease

makes it indispensable for studying the pathophysiology of this and related disorders.

Furthermore, its broad-spectrum antiviral activity highlights the critical role of host cholesterol

metabolism in the life cycle of numerous viruses and underscores the potential of targeting host

lipid pathways as a novel antiviral strategy. The detailed information and protocols provided in

this guide are intended to facilitate the effective use of U18666A in advancing our

understanding of cellular cholesterol homeostasis and its implications in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Modeling Niemann Pick type C1 using human embryonic and induced pluripotent stem
cells - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4718804/
https://apps.dtic.mil/sti/html/tr/ADA573992/index.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319728/
https://www.benchchem.com/product/b1682661?utm_src=pdf-body
https://www.benchchem.com/product/b1682661?utm_src=pdf-body
https://www.benchchem.com/product/b1682661?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018240/
https://www.researchgate.net/publication/6987628_Cellular_mechanism_of_U18666A-mediated_apoptosis_in_cultured_murine_cortical_neurons_Bridging_Niemann-Pick_disease_type_C_and_Alzheimer's_disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol
export and Ebola infection | eLife [elifesciences.org]

4. journals.asm.org [journals.asm.org]

5. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol
export and Ebola infection - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Cellular mechanism of U18666A-mediated apoptosis in cultured murine cortical neurons:
bridging Niemann-Pick disease type C and Alzheimer's disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol
export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. apps.dtic.mil [apps.dtic.mil]

10. Potential use of the cholesterol transfer inhibitor U18666A as an antiviral drug for
research on various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The Cholesterol Transport Inhibitor U18666A Interferes with Pseudorabies Virus Infection
- PMC [pmc.ncbi.nlm.nih.gov]

12. Ebola virus entry requires the host-programmed recognition of an intracellular receptor -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [U18666A: A Technical Guide to its Chemical Structure
and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682661#what-is-the-chemical-structure-of-u18666a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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